![molecular formula C20H12F3N5O4 B2648750 9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898447-31-9](/img/structure/B2648750.png)
9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide
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Description
The compound contains several functional groups including a purine ring, a trifluoromethyl group, and a benzo[d][1,3]dioxol-5-yl group. The presence of these groups suggests that the compound may have interesting biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the purine ring, the introduction of the trifluoromethyl group, and the attachment of the benzo[d][1,3]dioxol-5-yl group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The purine ring is a heterocyclic aromatic ring, while the benzo[d][1,3]dioxol-5-yl group is a type of methylenedioxybenzene .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, which is known to be a strong electron-withdrawing group. This could potentially make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
- In vitro studies have shown that this compound exhibits potent activity against both COX1 and COX2, making it a potential candidate for anti-inflammatory therapies .
- Interestingly, this cytotoxicity was tenfold higher than its IC50 values against COX1 and COX2 (2.36 and 2.73 µM, respectively), suggesting potential anticancer properties .
- Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Anti-Inflammatory Activity
Cytotoxicity and Anticancer Potential
COX Selectivity and Structure–Activity Relationship
Anticancer Indole Derivatives
Other Applications
properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N5O4/c21-20(22,23)10-3-1-9(2-4-10)17-25-14(16(24)29)15-18(27-17)28(19(30)26-15)11-5-6-12-13(7-11)32-8-31-12/h1-7H,8H2,(H2,24,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWLKLYBIDCNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide |
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